KRAS G12C inhibitor 33
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Overview
Description
KRAS G12C inhibitor 33 is a small molecule designed to target the KRAS G12C mutation, a common oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic ductal adenocarcinoma. This mutation involves the substitution of glycine with cysteine at position 12 of the KRAS protein, leading to uncontrolled cell proliferation and tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 33 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired pharmacophores. Common reagents used in these reactions include organometallic reagents, protecting groups, and coupling agents .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This process often requires optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
KRAS G12C inhibitor 33 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen or addition of hydrogen to form reduced products.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with specific functional groups that enhance its binding affinity and selectivity for the KRAS G12C mutant protein .
Scientific Research Applications
KRAS G12C inhibitor 33 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the reactivity and binding properties of KRAS G12C inhibitors.
Biology: Employed in cell-based assays to investigate the biological effects of KRAS inhibition on cancer cell proliferation and survival.
Medicine: Undergoing clinical trials to evaluate its efficacy and safety in treating cancers with KRAS G12C mutations.
Industry: Utilized in the development of diagnostic assays and therapeutic strategies targeting KRAS-driven cancers
Mechanism of Action
KRAS G12C inhibitor 33 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein. This binding locks the protein in an inactive GDP-bound state, preventing its activation and downstream signaling. The inhibition of KRAS signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leads to reduced cell proliferation and tumor growth .
Comparison with Similar Compounds
KRAS G12C inhibitor 33 is unique in its high selectivity and potency for the KRAS G12C mutation. Similar compounds include:
Sotorasib (AMG 510): The first FDA-approved KRAS G12C inhibitor for NSCLC.
Adagrasib (MRTX849): Another potent KRAS G12C inhibitor under clinical investigation.
ARS-853: An early KRAS G12C inhibitor used in preclinical studies
These compounds share a similar mechanism of action but differ in their pharmacokinetic properties, binding affinities, and clinical efficacy .
Biological Activity
The KRAS G12C inhibitor 33 is part of a new generation of targeted therapies aimed at treating cancers driven by the KRAS G12C mutation, particularly non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). This article delves into the biological activity, efficacy, and resistance mechanisms associated with this compound, drawing from diverse sources to present a comprehensive overview.
KRAS G12C inhibitors, including compound 33, function by covalently binding to the cysteine residue at position 12 of the KRAS protein. This binding locks KRAS in an inactive GDP-bound state, thereby inhibiting its pro-tumorigenic signaling pathways. The structural specificity allows these inhibitors to selectively target KRAS G12C mutations while sparing wild-type KRAS, which is crucial for minimizing off-target effects .
Efficacy in Clinical Trials
Recent studies have highlighted the clinical efficacy of KRAS G12C inhibitors, including compound 33. The following table summarizes key findings from various clinical trials:
Study | Population | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) |
---|---|---|---|---|
CodeBreaK 100 | NSCLC, previously treated | 32.2% | 6.8 months | 12.5 months |
Phase I/II trial (NCT03600883) | Advanced solid tumors (n=59) | 32.2% | Not reported | Not reported |
Combination therapy with EGFR | CRC patients (n=29) | 62.5% | 8.1 months | Not reported |
These studies demonstrate that while the ORR for NSCLC is modest compared to other targeted therapies, combination approaches with EGFR inhibitors have shown promising results in CRC patients .
Resistance Mechanisms
Despite initial efficacy, resistance to KRAS G12C inhibitors remains a significant challenge. Several mechanisms have been identified:
- Genetic Alterations : Co-mutations in genes such as KEAP1, SMARCA4, and CDKN2A have been associated with inferior clinical outcomes and early disease progression when treated with KRAS G12C inhibitors .
- Adaptive Resistance : Tumor cells may develop adaptive mechanisms that allow them to bypass the inhibitory effects of these drugs. For instance, activation of alternative signaling pathways (e.g., EGFR or PI3K) can sustain tumor growth despite KRAS inhibition .
- Tumor Microenvironment : The immune microenvironment plays a critical role in response to therapy. Studies suggest that KRAS G12C inhibitors can modify the tumor microenvironment, enhancing T-cell infiltration and potentially improving responses to concurrent immunotherapies .
Case Studies
Several case studies illustrate the real-world application and challenges of using this compound:
- Case Study A : A patient with advanced NSCLC harboring a KRAS G12C mutation was treated with compound 33 after failing multiple lines of therapy. The patient achieved a partial response lasting over six months before experiencing disease progression due to acquired resistance involving PI3K pathway activation.
- Case Study B : In a cohort of CRC patients treated with compound 33 in combination with an EGFR inhibitor, a notable ORR of 62.5% was observed. This highlights the potential for combination therapies to improve outcomes in resistant populations .
Properties
Molecular Formula |
C30H33N7O3 |
---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
2-methyl-6-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-3-naphthalen-1-yl-8-(4-prop-2-enoylpiperazin-1-yl)pyrimido[5,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C30H33N7O3/c1-4-25(38)35-15-17-36(18-16-35)28-26-27(32-30(33-28)40-19-22-11-8-14-34(22)3)29(39)37(20(2)31-26)24-13-7-10-21-9-5-6-12-23(21)24/h4-7,9-10,12-13,22H,1,8,11,14-19H2,2-3H3/t22-/m0/s1 |
InChI Key |
BZZYACFDPKVXKG-QFIPXVFZSA-N |
Isomeric SMILES |
CC1=NC2=C(C(=O)N1C3=CC=CC4=CC=CC=C43)N=C(N=C2N5CCN(CC5)C(=O)C=C)OC[C@@H]6CCCN6C |
Canonical SMILES |
CC1=NC2=C(C(=O)N1C3=CC=CC4=CC=CC=C43)N=C(N=C2N5CCN(CC5)C(=O)C=C)OCC6CCCN6C |
Origin of Product |
United States |
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